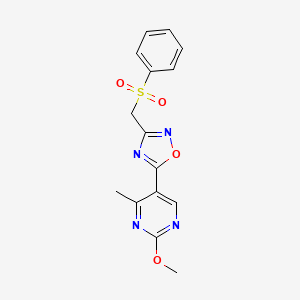

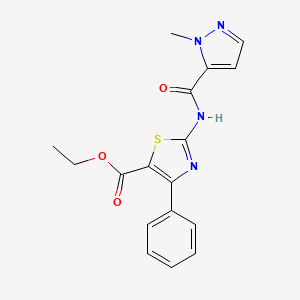

1-N-(2-Ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Preparation and Characterization of Nickel(II) Iodide Complexes

The study titled "Preparation, Characterization, and Solid State Thermal Studies of Nickel(II) Iodide Complexes of Ethane-1,2-diamine and Its Derivatives" explores the synthesis and characterization of various nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives. The complexes were synthesized from solution and characterized, revealing that most of the diamine species form octahedral geometries, with exceptions showing square-planar geometry. The study also notes that upon heating, certain complexes undergo deaquation-anation reactions, and some exhibit irreversible endothermic phase transitions .

Diastereoselective Synthesis of 1,2-Diamines

In the paper "A novel three-component reaction catalyzed by dirhodium(II) acetate: decomposition of phenyldiazoacetate with arylamine and imine for highly diastereoselective synthesis of 1,2-diamines," a new method for the synthesis of 1,2-diamines is presented. This method involves a three-component reaction catalyzed by dirhodium acetate, which leads to the formation of the erythro diastereomer of methyl 1,2-diaryl-1,2-diaminopropanoate with a high diastereoselectivity ratio. This synthesis process is significant for the creation of 1,2-diamines with specific stereochemical configurations .

Metabolism of Psychotomimetic Amines

The research "In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane" investigates the metabolism of a psychotomimetic amine, specifically its O-demethylation by rabbit liver homogenates. The study found that the amine is biotransformed into monophenolic and bis(O-demethyl) metabolites, with the latter having similarities to the agent "6-hydroxydopamine." The research suggests that the metabolic O-demethylation could be significant in understanding the psychotomimetic properties of the amine .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

The synthesis of Schiff-base Zinc(II) complexes derived from the reaction of N-methylpropane-1,3-diamine with different aldehydes, including 3-ethoxysalicylaldehyde, has led to compounds with notable antibacterial activities. These complexes have been characterized by x-ray diffraction, Fourier-transform infrared (FT-IR), and elemental analysis, demonstrating their potential in antibacterial applications (Guo, 2011).

Zwitterionic Compounds Synthesis

Research has shown that an unusual rearrangement and cyclization of 2-anilino-2-ethoxy-3-oxothiobutanoic acid with diamines can lead to zwitterionic derivatives. These compounds, with structural modifications, could serve as precursors for the synthesis of complex molecular structures, demonstrating a diverse range of chemical reactivity and potential applications in material science and pharmaceuticals (Zaleska et al., 2002).

Nickel(II) Iodide Complexes

The preparation and characterization of Nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including studies on their solid-state thermal properties, have implications for materials science, particularly in the development of novel coordination compounds with specific thermal and chemical properties (Das et al., 1994).

Liquid Crystalline Compounds Synthesis

Investigations into the synthesis of unsaturated liquid crystalline compounds based on p-diaminophenyl aramid reveal the potential of these materials in advanced applications, such as display technologies and sensors. The research focuses on creating compounds with smectic phases and high liquid crystalline temperature ranges, indicating their utility in high-performance materials (Liu Xiu-ying & Wang Yu-yang, 2010).

Chiral Separation of Nucleoside Analogues

The chiral separation of nucleoside analogues, such as those related to the treatment of HIV and Herpes Simplex Virus infections, highlights the importance of this compound in the development of antiviral drugs. Techniques involving liquid chromatography on amylose stationary phases for determining enantiomeric purity underscore the role of such compounds in pharmaceutical research (Lipka-Belloli et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDFMHJMSULJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C)CC(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)